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Executive Summary
Vorasidenib (formerly AG-881) is a first-in-class, orally available, brain-penetrant dual inhibitor

of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1] Mutations in IDH1 and

IDH2 are key oncogenic drivers in a significant proportion of low-grade gliomas, leading to the

accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[2] 2-HG competitively inhibits

α-ketoglutarate-dependent dioxygenases, resulting in widespread epigenetic alterations and a

block in cellular differentiation, which in turn promotes tumor growth.[2][3] Vorasidenib was

specifically designed to cross the blood-brain barrier and target these mutant enzymes, thereby

reducing 2-HG levels and delaying tumor progression.[4][5][6] The pivotal Phase 3 INDIGO trial

demonstrated a statistically significant and clinically meaningful improvement in progression-

free survival (PFS) and time to next intervention (TTNI) in patients with residual or recurrent

grade 2 IDH-mutant glioma who had undergone surgery as their only prior treatment.[1][7][8]

This document provides an in-depth technical overview of the discovery, mechanism of action,

preclinical development, and clinical evaluation of Vorasidenib.

Mechanism of Action
Mutations in IDH1 and IDH2 confer a neomorphic enzymatic function, the conversion of α-

ketoglutarate (α-KG) to 2-HG.[9] The accumulation of this oncometabolite is implicated in

oncogenesis through the dysregulation of epigenetic processes and interference with cellular

differentiation.[10][11] Vorasidenib is a potent inhibitor of these mutant IDH enzymes, blocking
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the production of 2-HG and thereby promoting cellular differentiation and inhibiting tumor cell

proliferation.[9][12][13] Clinical studies have confirmed that Vorasidenib can reduce 2-HG

levels by over 90% in IDH-mutant gliomas.[4][14]

Below is a diagram illustrating the IDH signaling pathway and the mechanism of action of

Vorasidenib.
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Caption: Signaling pathway of mutant IDH and Vorasidenib action.

Preclinical Development
The development of Vorasidenib was driven by the need for a brain-penetrant IDH inhibitor, as

earlier compounds like ivosidenib and enasidenib showed limited central nervous system
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exposure.[4] The lead optimization process focused on improving brain-to-plasma ratios while

maintaining potent dual inhibition of mutant IDH1 and IDH2.[15]

Quantitative Preclinical Data
The following tables summarize key in vitro and in vivo preclinical data for Vorasidenib.

Table 1: In Vitro Efficacy of Vorasidenib

Cell Line/Enzyme IDH Mutation Assay IC₅₀ (nM)

IDH1 R132C, G, H, or S 2-HG Inhibition 0.04 - 22[16]

IDH2 R140Q 2-HG Inhibition 7 - 14[16]

IDH2 R172K 2-HG Inhibition 130[16]

U-87 MG pLVX-IDH2

R140Q-neo
IDH2 R140Q Antiproliferative <50[17]

HT-1080 IDH1 R132C Antiproliferative <50[17]

| TS603 (Neurosphere) | IDH1 R132H | 2-HG Inhibition | <50[17] |

Table 2: In Vivo Efficacy of Vorasidenib in Mouse Models

Model Parameter Result

HT1080 (mIDH1-R132C)
Xenograft

Tumor 2-HG Reduction (at
≥30 mg/kg BID)

>96%[18]

U87 (mIDH2-R140Q)

Xenograft

Tumor 2-HG Reduction (at ≥30

mg/kg BID)
>96%[18]

| Orthotopic Glioma (mIDH1-R132H) | Brain Tumor 2-HG Reduction (at ≥0.1 mg/kg) | >97%[18]

|

Table 3: Preclinical Pharmacokinetics of Vorasidenib
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Species
Brain-to-Plasma Ratio
(AUC₀₋₂₄hr)

Total Body Plasma
Clearance

Mice 0.62 - 1.96[8] 0.406 L/hr/kg[18]

| Rats | 1.11 - 1.48[8] | 0.289 L/hr/kg[18] |

Clinical Development
The clinical development of Vorasidenib has progressed through Phase 1 studies to a pivotal

Phase 3 trial, demonstrating its safety and efficacy in patients with IDH-mutant gliomas.

Phase 1 Studies
Phase 1 trials (such as NCT02481154) established the safety, pharmacokinetics, and

preliminary efficacy of Vorasidenib in patients with IDH-mutant gliomas.[6][19] These studies

showed that Vorasidenib was well-tolerated and effectively reduced 2-HG levels in tumors.[19]

A perioperative Phase 1 trial (NCT03343197) further confirmed a greater than 90% reduction in

tumor 2-HG concentrations.[14]

Phase 3 INDIGO Trial
The INDIGO trial (NCT04164901) was a global, randomized, double-blind, placebo-controlled

study that served as the basis for the approval of Vorasidenib.[7][8]

Table 4: INDIGO Trial (NCT04164901) Design

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://ascopubs.org/doi/10.1200/JCO.2023.41.17_suppl.LBA1
https://www.mdpi.com/2079-7737/13/11/885
https://ascopubs.org/doi/10.1200/JCO.2023.41.17_suppl.LBA1
https://www.mdpi.com/2079-7737/13/11/885
https://pmc.ncbi.nlm.nih.gov/articles/PMC8364866/
https://www.genelabsmedical.com/genelab-test/idh1-and-idh2-mutations-for-glioma/
https://www.genelabsmedical.com/genelab-test/idh1-and-idh2-mutations-for-glioma/
https://pubmed.ncbi.nlm.nih.gov/36823302/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10504942/
https://ascopubs.org/doi/10.1200/JCO.2023.41.17_suppl.LBA1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Description

Study Design
Phase 3, multicenter, randomized (1:1),
double-blind, placebo-controlled[7][20]

Patient Population

Patients (≥12 years) with residual or recurrent

Grade 2 glioma (oligodendroglioma or

astrocytoma) with an IDH1 or IDH2 mutation

who had undergone surgery as their only prior

treatment.[7][20]

Intervention
Vorasidenib 40 mg orally once daily or matching

placebo.[7][20]

Primary Endpoint

Radiographic Progression-Free Survival (PFS)

by Blinded Independent Radiology Committee

(BIRC).[7][20]

| Key Secondary Endpoint | Time to Next Intervention (TTNI).[7][20] |

The following diagram illustrates the workflow of the INDIGO clinical trial.
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Patient Screening
(Grade 2 IDH-mutant glioma,

post-surgery)

Eligibility Criteria Met
(Age ≥12, KPS >80, etc.)

Randomization (1:1)

Eligible

Vorasidenib Arm
(40 mg QD)
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Caption: Workflow of the INDIGO Clinical Trial.

Clinical Efficacy and Safety
The INDIGO trial demonstrated a significant improvement in outcomes for patients treated with

Vorasidenib compared to placebo.

Table 5: INDIGO Trial Efficacy Results
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Endpoint Vorasidenib Placebo
Hazard Ratio
(95% CI)

p-value

Median PFS
27.7 months[2]
[19]

11.1 months[2]
[19]

0.39 (0.27 -
0.56)[21]

<0.0001[22]

| Median TTNI | Not Reached[8] | 17.8 months[8] | 0.26 (0.15 - 0.43)[8] | <0.0001[8] |

Table 6: Common Adverse Events (≥15%) in the INDIGO Trial

Adverse Event Vorasidenib (%) Placebo (%)

Fatigue 32.3[8] 31.9[8]

Headache 26.9[8] 27.0[8]

COVID-19 32.9[8] 28.8[8]

Musculoskeletal pain N/A N/A

Diarrhea 24.6[8] 16.6[8]

Nausea 21.6[8] 22.7[8]

Seizure N/A N/A

Alanine aminotransferase

increased
38.9[8] 14.7[8]

| Aspartate aminotransferase increased | 28.7[8] | 8.0[8] |

Note: Data for some adverse events were not available in the provided search results.

Grade 3 or higher adverse events occurred in 22.8% of patients receiving Vorasidenib and

13.5% of those receiving placebo.[21] An increased alanine aminotransferase level of grade 3

or higher was observed in 9.6% of patients in the Vorasidenib arm, compared to none in the

placebo arm.[21]

Human Pharmacokinetics
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Table 7: Human Pharmacokinetic Parameters of Vorasidenib

Parameter Value

Bioavailability Mean absolute bioavailability is 34%.[6]

Time to Peak Plasma Concentration (Tₘₐₓ) Median of 2 hours at steady state.[6]

Plasma Protein Binding 97%[6][23]

Volume of Distribution 3,930 L at steady state.[4]

Brain Tumor-to-Plasma Ratio 1.6[23]

Metabolism Primarily by CYP1A2.[6][23]

Elimination Route 85% in feces.[6]

| Terminal Half-life | 10 days at steady state.[23] |

Experimental Protocols
Biochemical Potency Evaluation
The primary biochemical potency of Vorasidenib was evaluated using the heterodimeric

enzyme mIDH1-R132H/IDH1-wild type (WT) and the homodimeric enzyme mIDH2-R140Q.[24]

Cell-Based 2-HG Inhibition Assay
Cell Culture: IDH-mutant glioma cells (e.g., patient-derived neurosphere TS603 IDH1-R132H

or engineered U87MG pLVX IDH2-R140Q) are cultured.[24]

Treatment: Cells are treated with varying concentrations of Vorasidenib or vehicle control.

Sample Collection: After 48 hours of incubation, the cell culture medium is collected.[24]

2-HG Quantification: The concentration of 2-HG in the media is quantified using liquid

chromatography-mass spectrometry (LC-MS/MS).[24]

Orthotopic Glioma Mouse Model
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Cell Implantation: Mice are orthotopically inoculated with IDH1-R132H grade III glioma cells

(e.g., TS603).[24]

Tumor Growth Monitoring: Tumor volume is monitored, for instance, by magnetic resonance

imaging.[24]

Treatment: Once tumors reach a specified volume, mice are treated with either vehicle or

Vorasidenib (e.g., 50 mg/kg orally twice daily for 4 days).[24]

Tissue Analysis: Brain tumor tissue is harvested to measure the inhibition of 2-HG

production.[24]

2-HG Measurement in Tumor Tissue by LC-MS/MS
Homogenization: Frozen tumor tissue samples are homogenized in a solution such as 80%

methanol containing a stable isotope-labeled internal standard (e.g., 2,3,3-d3-2HG).[22][25]

Centrifugation: The homogenate is centrifuged to pellet proteins.[22][25]

Extraction: The supernatant containing the metabolites is collected.

Analysis: The extracted sample is analyzed by LC-MS/MS, using multiple reaction monitoring

(MRM) to detect the specific ion transitions for 2-HG and the internal standard.[25]

Quantification: A calibration curve is used to determine the concentration of 2-HG in the

tissue sample.[25]

Drug Discovery and Development Workflow
The journey of Vorasidenib from concept to clinical application follows a typical path for

targeted cancer therapies.
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Caption: General workflow for targeted therapy development.

Conclusion
Vorasidenib represents a significant advancement in the treatment of IDH-mutant low-grade

glioma, offering a targeted therapy that can substantially delay disease progression and the

need for more aggressive treatments like radiation and chemotherapy.[1] Its development was

a testament to a structured and rational drug discovery process, focusing on a clear molecular

target and optimizing for key properties such as brain penetrance. The robust preclinical and

clinical data package underscores its efficacy and manageable safety profile, establishing

Vorasidenib as a new standard of care for this patient population.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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